Ethyl 2-formyl-3-(2-furyl)propionate
Description
Ethyl 2-formyl-3-(2-furyl)propionate is a furan-substituted ester characterized by a formyl group at the C2 position and a 2-furyl moiety at the C3 position of the propionate backbone. Its molecular structure (C${10}$H${12}$O${4}$) combines reactivity from the formyl group, the ester functionality, and the aromatic furan ring. For example, ethyl 2-formylfuran-3-carboxylate (a positional isomer) is noted for its versatility in drug precursor synthesis , and pyridyl analogs like ethyl 2-formyl-3-(6-methyl-3-pyridyl)propionate are intermediates in histamine H$2$-antagonist development .
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 2-formyl-3-(furan-2-yl)propanoate |
InChI |
InChI=1S/C10H12O4/c1-2-13-10(12)8(7-11)6-9-4-3-5-14-9/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
MIZPHBQJELHISO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CO1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Functional Group Variations
The compound’s unique reactivity arises from the interplay of its functional groups. Key structural analogs include:
Table 1: Structural Comparison
Key Differences :
- The formyl group in the target compound enhances electrophilicity, making it more reactive in condensation or nucleophilic addition reactions compared to non-formylated analogs like ethyl 3-(2-furyl)propanoate.
- Pyridyl analogs exhibit distinct electronic properties due to the nitrogen-containing aromatic ring, favoring applications in medicinal chemistry .
Key Insights :
- Flavoring Agents: Simpler esters like ethyl 3-(2-furyl)propanoate are prioritized in food applications due to their stability and low toxicity (EFSA Class III) .
- Pharmaceutical Utility : Formyl-containing derivatives (e.g., the target compound and its pyridyl analogs) are favored in drug synthesis for their reactivity and ability to form complex heterocycles .
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